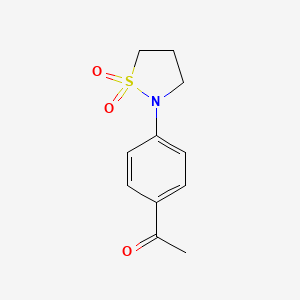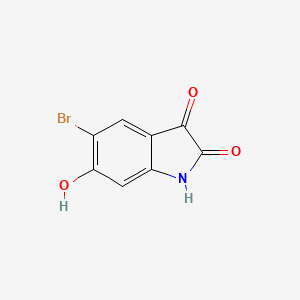
5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione, also known as Bromopyruvic Acid (BrPA), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BrPA is a derivative of pyruvic acid and is known to have anti-tumor properties.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
The synthesis and modification of 5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione derivatives have been explored for the development of new compounds with potential pharmaceutical applications. For instance, Sinhababu and Borchardt (1988) described the synthesis of a neurocytotoxic product starting from a related bromo-dimethoxybenzaldehyde compound, showcasing the synthetic versatility of bromo-indole derivatives in producing biologically significant molecules (Sinhababu & Borchardt, 1988). Similarly, Pandeya et al. (2000) synthesized Schiff and Mannich bases of Isatin and its derivatives, including a 5-bromo variant, assessing their antibacterial, antifungal, and anti-HIV activities, demonstrating the compound's role in medicinal chemistry (Pandeya et al., 2000).
Antimicrobial and Antifungal Properties
Research into the antimicrobial and antifungal properties of derivatives of this compound has yielded promising results. For example, Ashok et al. (2015) synthesized a series of ethoxyindol-3-ylidene derivatives, demonstrating high antimicrobial activity against bacterial and fungal strains (Ashok et al., 2015). Mageed et al. (2021) evaluated the antimicrobial activity of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole, further underscoring the potential of such derivatives in combating microbial infections (Mageed et al., 2021).
Antioxidant and Neuroprotective Effects
The oxidation chemistry of related indole compounds has been studied for their potential antioxidant and neuroprotective effects. Wrona and Dryhurst (1990) investigated the electrochemical oxidation of 5-hydroxytryptamine, leading to insights into the oxidative pathways that may inform the development of compounds with neuroprotective properties (Wrona & Dryhurst, 1990).
Chemical Interactions and Kinetics
Studies have also explored the chemical interactions and synthesis kinetics of bromo-indole derivatives. Zhai et al. (2014) delved into the formation of brominated disinfection byproducts during water treatment processes, illustrating the environmental relevance and chemical behavior of brominated compounds in aqueous solutions (Zhai et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of 5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is the E3 ligase . E3 ligase is an enzyme that ubiquitinylates proteins for proteolysis . This process is crucial for regulating protein levels in cells, which can influence various cellular processes.
Mode of Action
This compound acts as an activator of E3 ligase . By activating E3 ligase, it promotes the ubiquitination and subsequent proteolysis of proteins . This can lead to changes in cellular processes regulated by these proteins.
Biochemical Pathways
The activation of E3 ligase by this compound affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins in cells. The downstream effects can vary depending on the specific proteins being degraded but can include changes in cell growth, differentiation, and response to stress.
Pharmacokinetics
Like many other indole derivatives, it is likely to have good bioavailability
Propiedades
IUPAC Name |
5-bromo-6-hydroxy-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-3-5(2-6(4)11)10-8(13)7(3)12/h1-2,11H,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWQAWKRPSQAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)O)NC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

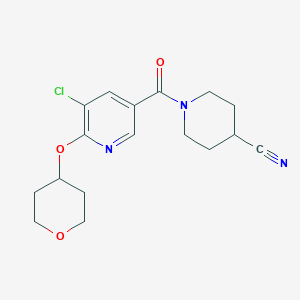
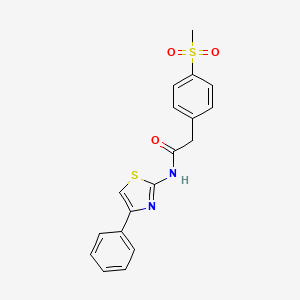
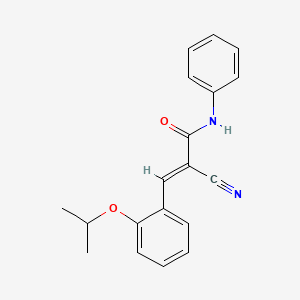
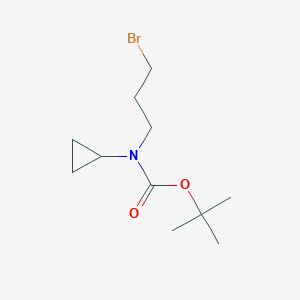
![N-(4-methylthiazol-2-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2680700.png)
![N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2680701.png)

![3-{3-Oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2680706.png)
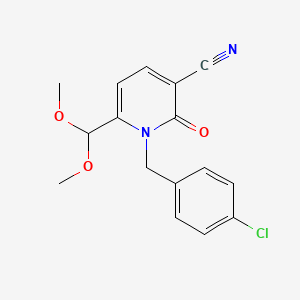
![3-(2-Chlorophenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2680709.png)
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2680710.png)

